Cas no 478029-85-5 (6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene)
478029-85-5 structure
Product Name:6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
Numero CAS:478029-85-5
MF:C18H13ClN2S2
MW:356.892220258713
CID:5712389
PubChem ID:4436163
Update Time:2023-10-15
6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene Proprietà chimiche e fisiche
Nomi e identificatori
-
- CDS1_001567
- 6-chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
- Bionet1_004111
- 4-chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine
- DivK1c_002607
- 4-chloro-2-[(4-methylphenyl)methylsulfanyl]-[1]benzothiolo[3,2-d]pyrimidine
- HMS580J13
- 478029-85-5
- 2R-1308
- AKOS005086505
- 4-CHLORO[1]BENZOTHIENO[3,2-D]PYRIMIDIN-2-YL 4-METHYLBENZYL SULFIDE
- [1]Benzothieno[3,2-d]pyrimidine, 4-chloro-2-[[(4-methylphenyl)methyl]thio]-
- 6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
-
- Inchi: 1S/C18H13ClN2S2/c1-11-6-8-12(9-7-11)10-22-18-20-15-13-4-2-3-5-14(13)23-16(15)17(19)21-18/h2-9H,10H2,1H3
- Chiave InChI: DXCRJOSUMMYACQ-UHFFFAOYSA-N
- Sorrisi: ClC1C2=C(C3C=CC=CC=3S2)N=C(N=1)SCC1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 356.0208685g/mol
- Massa monoisotopica: 356.0208685g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 403
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.3
- Superficie polare topologica: 79.3Ų
Proprietà sperimentali
- Densità: 1.42±0.1 g/cm3(Predicted)
- Punto di ebollizione: 574.6±60.0 °C(Predicted)
- pka: -0.16±0.40(Predicted)
6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
478029-85-5 (6-Chloro-4-{[(4-methylphenyl)methyl]sulfanyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti